3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
説明
3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, also known as TAK-659, is a small-molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It belongs to a class of compounds known as kinase inhibitors, which target specific enzymes involved in cellular signaling pathways.
作用機序
3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one exerts its therapeutic effects by inhibiting the activity of specific kinases involved in cellular signaling pathways. In particular, it has been shown to inhibit the activity of BTK, which is a key mediator of B-cell receptor signaling in B-cell malignancies. By blocking BTK activity, this compound can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. In preclinical studies, it has demonstrated anti-tumor activity in various cancer models, including B-cell malignancies and solid tumors. This compound has also been shown to have immunomodulatory effects, including the ability to reduce inflammation and autoimmune responses.
実験室実験の利点と制限
One advantage of 3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one is its potent inhibitory activity against several kinases, which makes it a promising candidate for therapeutic development in various diseases. However, one limitation is that its specificity for certain kinases may limit its effectiveness in treating other diseases that involve different signaling pathways.
将来の方向性
There are several future directions for research on 3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, including:
1. Clinical trials to evaluate its safety and efficacy in treating various diseases, including cancer and autoimmune disorders.
2. Studies to identify biomarkers that can predict patient response to this compound therapy.
3. Development of combination therapies that can enhance the therapeutic effects of this compound.
4. Studies to investigate the potential of this compound in treating other diseases that involve different signaling pathways.
In conclusion, this compound is a small-molecule kinase inhibitor that has shown promise in preclinical studies for its potential therapeutic applications in various diseases. Its potent inhibitory activity against several kinases makes it a promising candidate for further research and development. However, more studies are needed to evaluate its safety and efficacy in clinical trials and to identify biomarkers that can predict patient response to therapy.
科学的研究の応用
3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has demonstrated potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3, which are involved in cellular signaling pathways that regulate cell growth and survival.
特性
IUPAC Name |
3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(2)12-19-7-9-20(10-8-19)17(21)15-11-14-5-3-4-6-16(14)23-18(15)22/h3-6,11H,1,7-10,12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAWATPIVDULLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。